methyl 4-amino-2,6-dichloropyridine-3-carboxylate

monoamine transporter SERT DAT

Medicinal chemistry teams often face delays sourcing regioisomerically pure, dual-handle building blocks for SAR campaigns. Methyl 4-amino-2,6-dichloronicotinate (CAS 1806864-53-8) resolves this with a pre-installed 4-amino pharmacophore and orthogonal 2,6-dichloro/3-methyl ester handles. • Enables parallel library synthesis via Suzuki-Miyaura cross-coupling at Cl positions and direct amidation at the ester. • Documented 1.8 nM IC50 at α3β4 nAChR and 6.6-fold SERT/DAT selectivity, providing a quantifiable starting point for lead optimization. • Shipped globally from regional stock with batch-specific CoA, ensuring synthetic reproducibility for ROCK inhibitor, transporter, and nAChR programs.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
CAS No. 1806864-53-8
Cat. No. B6266223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-amino-2,6-dichloropyridine-3-carboxylate
CAS1806864-53-8
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C=C1N)Cl)Cl
InChIInChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(10)2-4(8)11-6(5)9/h2H,1H3,(H2,10,11)
InChIKeyMIFISBCVMRCXAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Amino-2,6-Dichloropyridine-3-Carboxylate: Heterocyclic Building Block


Methyl 4-amino-2,6-dichloropyridine-3-carboxylate (CAS 1806864-53-8; molecular formula C₇H₆Cl₂N₂O₂, MW 221.04 g/mol) is a polysubstituted pyridine derivative featuring chlorine atoms at positions 2 and 6, an amino group at position 4, and a methyl carboxylate ester at position 3 on the heteroaromatic ring . The compound exhibits a polar surface area of 29.1 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds, defining its physicochemical profile . This substitution pattern confers dual functionalization potential: the amino group enables nucleophilic coupling and amide bond formation, while the dichloro motif modulates electronic properties and provides orthogonal handles for cross-coupling chemistry . The compound serves as a versatile intermediate in medicinal chemistry programs targeting monoamine transporters, neuronal nicotinic acetylcholine receptors (nAChRs), and kinase inhibition .

Why Methyl 4-Amino-2,6-Dichloropyridine-3-Carboxylate Cannot Be Replaced


Generic substitution among aminodichloropyridine carboxylate isomers introduces regioisomeric variation that fundamentally alters pharmacophore geometry, hydrogen-bonding topology, and biological target engagement. The 4-amino-2,6-dichloro-3-carboxylate substitution pattern positions the amino group para to the ring nitrogen while placing the carboxylate ester at the 3-position, creating a unique vector set for receptor binding interactions [1]. In contrast, the 3-amino-2,6-dichloro-4-carboxylate isomer (CAS 883107-62-8) inverts the amino/carboxylate positions, resulting in a distinct electrostatic surface and altered rotatable bond orientation . The 4-amino substitution pattern is specifically associated with Rho kinase inhibitor pharmacophores [2], while the 3-amino-2,6-dichloro substitution without carboxylate functionalization (CAS 62476-56-6) lacks the ester handle required for downstream amidation or hydrolysis-based derivatization [1]. The methyl ester moiety of the target compound provides a synthetic lability advantage over the corresponding carboxylic acid (4-amino-2,6-dichloronicotinic acid, CAS 929288-22-2), enabling direct coupling reactions without requiring in situ activation steps . These regioisomeric and functional group distinctions preclude simple interchangeability in lead optimization campaigns where precise spatial presentation of hydrogen-bond donors/acceptors governs target affinity and selectivity.

Methyl 4-Amino-2,6-Dichloropyridine-3-Carboxylate Differentiation Evidence


SERT/DAT Transporter Selectivity Profile

Methyl 4-amino-2,6-dichloropyridine-3-carboxylate exhibits a 6.6-fold selectivity for serotonin transporter (SERT) inhibition over dopamine transporter (DAT) inhibition in HEK293 cells expressing human transporters, based on side-by-side assessment under identical assay conditions [1]. This selectivity profile provides a quantitative differentiation metric against structurally related aminodichloropyridine analogs lacking the 3-carboxylate ester moiety, which typically display different SERT/DAT inhibition ratios or lack dual transporter activity altogether. The direct measurement of both uptake inhibition values within the same experimental system enables direct comparison without inter-assay variability confounding [1].

monoamine transporter SERT DAT uptake inhibition CNS pharmacology

α3β4 nAChR Antagonist Selectivity

In direct comparative assessment across multiple human nicotinic acetylcholine receptor (nAChR) subtypes expressed in SH-SY5Y and TE671/RD cells, methyl 4-amino-2,6-dichloropyridine-3-carboxylate demonstrates subnanomolar to low nanomolar antagonist activity with a marked subtype selectivity gradient [1]. The compound exhibits highest potency at α3β4 nAChR (IC50 = 1.8 nM), with progressively reduced activity at α4β2 (IC50 = 12.0 nM; 6.7-fold lower), α4β4 (IC50 = 15.0 nM; 8.3-fold lower), and α1β1γδ (IC50 = 7.9 nM; 4.4-fold lower) subtypes measured via carbamylcholine-induced ⁸⁶Rb⁺ efflux inhibition [1]. This 8.3-fold potency window between α3β4 and α4β4 subtypes provides quantitative selectivity data absent for the des-amino precursor 2,6-dichloropyridine (CAS 2402-78-0) and the regioisomeric 3-amino-2,6-dichloropyridine-4-carboxylate, which lack documented nAChR activity in published databases.

nicotinic acetylcholine receptor nAChR antagonist α3β4 subtype ion channel neuropharmacology

Methyl Ester Reactivity Advantage

The methyl carboxylate ester at position 3 of methyl 4-amino-2,6-dichloropyridine-3-carboxylate provides direct amidation capability with primary and secondary amines under standard coupling conditions without requiring pre-activation of a free carboxylic acid . In contrast, the corresponding free acid analog 4-amino-2,6-dichloronicotinic acid (CAS 929288-22-2) requires in situ activation via carbodiimide reagents (e.g., EDC, DCC) or conversion to acid chloride, introducing additional synthetic steps, potential racemization in chiral amine couplings, and purification challenges . The ester functionality of the target compound also enables selective orthogonal protection strategies where the amino group can be functionalized while preserving the ester for subsequent hydrolysis or transesterification under controlled conditions .

medicinal chemistry amide coupling ester synthetic intermediate building block

Regioisomeric Substitution Pattern Differentiation

The 4-amino-2,6-dichloropyridine-3-carboxylate substitution pattern (CAS 1806864-53-8) differs fundamentally from its 3-amino-2,6-dichloropyridine-4-carboxylate regioisomer (CAS 883107-62-8) in the relative spatial positioning of the amino hydrogen-bond donor and the carboxylate ester hydrogen-bond acceptor . In the target compound, the amino group occupies the 4-position (para to ring nitrogen) with the ester at the 3-position, while the regioisomer reverses this arrangement. This positional swap alters the distance between the amino nitrogen and ester carbonyl by approximately 2.5-3.0 Å in the lowest-energy conformer, a magnitude sufficient to disrupt complementary hydrogen-bonding interactions in rigid receptor binding pockets [1]. The 4-amino substitution pattern is specifically documented as a critical pharmacophoric element in Rho kinase inhibitor scaffolds, where the para-amino orientation relative to the pyridine nitrogen facilitates key interactions with the kinase hinge region [1].

regioisomer positional isomer substitution pattern structure-activity relationship pharmacophore

2,6-Dichloro Cross-Coupling Competence

The 2,6-dichloro substitution pattern on the pyridine ring of methyl 4-amino-2,6-dichloropyridine-3-carboxylate provides two electronically equivalent aryl chloride handles capable of undergoing sequential Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids . Under standard palladium-catalyzed conditions, the electron-deficient nature of the 2,6-dichloropyridine ring activates these positions toward oxidative addition, enabling regioselective mono-coupling at either position depending on catalyst and ligand selection, with potential for sequential bis-coupling to generate fully substituted biaryl systems . In contrast, the des-chloro analog 4-aminopyridine-3-carboxylate lacks these synthetic diversification handles entirely, while mono-chloro analogs provide only a single coupling site. The 2,6-dichloro motif thus doubles the molecular complexity-generating capacity per synthetic step compared to mono-halogenated alternatives.

cross-coupling Suzuki-Miyaura palladium catalysis C-C bond formation biaryl synthesis

Methyl 4-Amino-2,6-Dichloropyridine-3-Carboxylate: Applications


SERT/DAT Inhibitor Lead Optimization

Medicinal chemistry teams developing serotonin-preferring reuptake inhibitors can utilize methyl 4-amino-2,6-dichloropyridine-3-carboxylate as a starting scaffold with a pre-characterized SERT/DAT selectivity ratio of 6.6-fold (SERT IC50 = 100 nM; DAT IC50 = 658 nM) in human HEK293 cell assays [1]. This quantitative baseline enables rational structure-activity relationship (SAR) exploration through functionalization at the amino group (position 4) or via cross-coupling at the 2- and 6-chloro positions, with each modification assessed against this established selectivity fingerprint. The compound's dual-handle architecture supports parallel library synthesis while maintaining the core pharmacophore geometry required for transporter engagement.

α3β4 nAChR Antagonist Development

Investigators targeting α3β4 nicotinic acetylcholine receptors for addiction, anxiety, or smoking cessation indications should prioritize methyl 4-amino-2,6-dichloropyridine-3-carboxylate based on its demonstrated 1.8 nM IC50 antagonist potency at human α3β4 nAChR with 4-8-fold selectivity over α4β2, α4β4, and α1β1γδ subtypes measured via ⁸⁶Rb⁺ efflux in SH-SY5Y and TE671/RD cells [1]. This subtype selectivity profile—quantified under identical assay conditions—provides a defined starting point for structure-based optimization aimed at further widening the selectivity window or improving physicochemical properties while preserving the α3β4 pharmacophore.

Rho Kinase Scaffold Elaboration

The 4-amino-2,6-dichloropyridine core represents a validated scaffold for Rho kinase (ROCK) inhibitor development, as documented in medicinal chemistry literature where 4-aminopyridine derivatives engage the kinase hinge region through specific hydrogen-bonding interactions [1]. Methyl 4-amino-2,6-dichloropyridine-3-carboxylate provides this critical 4-amino pharmacophore pre-installed on a 2,6-dichloro-substituted pyridine ring with a methyl ester at the 3-position. This substitution pattern enables systematic SAR studies through Suzuki-Miyaura coupling at the chloro positions to modulate kinase selectivity, while the ester group can be hydrolyzed or amidated to optimize cellular permeability and target engagement.

Dual Chloride Handles for Library Diversification

Synthetic chemistry groups executing parallel library synthesis should select methyl 4-amino-2,6-dichloropyridine-3-carboxylate for its two electronically equivalent aryl chloride cross-coupling sites (positions 2 and 6) that enable mono- and bis-functionalization under Suzuki-Miyaura conditions [1]. This dual-handle architecture doubles the diversity-generating capacity per building block compared to mono-chlorinated analogs. Additionally, the methyl ester at position 3 permits orthogonal amidation with primary/secondary amines without carboxylic acid pre-activation, further expanding the accessible chemical space. The orthogonal reactivity of the amino group (position 4) relative to the chloro positions allows for sequential functionalization strategies: amide formation followed by cross-coupling, or vice versa.

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